molecular formula C20H22FN2O4P B11409868 Diethyl {5-[(4-fluorobenzyl)amino]-2-phenyl-1,3-oxazol-4-yl}phosphonate

Diethyl {5-[(4-fluorobenzyl)amino]-2-phenyl-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11409868
M. Wt: 404.4 g/mol
InChI Key: KGQIPSDEKPBOQA-UHFFFAOYSA-N
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Description

DIETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a phosphonate group attached to an oxazole ring

Preparation Methods

The synthesis of DIETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxazole ring followed by the introduction of the phosphonate group. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

DIETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which DIETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOL-4-YL)PHOSPHONATE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate groups, allowing the compound to bind to active sites of enzymes, thereby inhibiting or modifying their activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar compounds include other phosphonate-containing oxazoles and related heterocyclic compounds. Compared to these, DIETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOL-4-YL)PHOSPHONATE is unique due to the presence of the 4-fluorophenyl group, which can enhance its binding affinity and specificity for certain molecular targets. Other similar compounds include:

This detailed article provides a comprehensive overview of DIETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOL-4-YL)PHOSPHONATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H22FN2O4P

Molecular Weight

404.4 g/mol

IUPAC Name

4-diethoxyphosphoryl-N-[(4-fluorophenyl)methyl]-2-phenyl-1,3-oxazol-5-amine

InChI

InChI=1S/C20H22FN2O4P/c1-3-25-28(24,26-4-2)20-19(22-14-15-10-12-17(21)13-11-15)27-18(23-20)16-8-6-5-7-9-16/h5-13,22H,3-4,14H2,1-2H3

InChI Key

KGQIPSDEKPBOQA-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=CC=C2)NCC3=CC=C(C=C3)F)OCC

Origin of Product

United States

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